2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide
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Overview
Description
2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
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Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized using a combination of reagents and catalysts. Common reagents include dimethyl carbonate (DMC), DABCO, and DMB. The reaction conditions often involve the use of ethanol (EtOH) as a solvent and sodium bicarbonate (NaHCO3) as a base .
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Amination and Substitution Reactions: Reagents such as methyl iodide (CH3I) and cesium carbonate (Cs2CO3) in dimethylformamide (DMF) are commonly used .
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Coupling Reactions: : The final step involves coupling the pyrimidine derivative with the appropriate butanamide derivative. This step may involve the use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas (H2) in ethanol (EtOH) as the reaction medium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
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Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol (MeOH) or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide has several scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit antiviral, anticancer, or anti-inflammatory properties .
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Biological Research: : Researchers use the compound to study its effects on cellular processes and molecular pathways. It can serve as a tool for investigating the mechanisms of action of pyrimidine derivatives .
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Industrial Applications: : The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 4-amino-2-methylpyrimidine and 6-methoxy-2-methylpyrimidine share structural similarities with 2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-ethyl-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-5-13(6-2)18(23)22-15-9-7-14(8-10-15)21-16-11-17(24-4)20-12(3)19-16/h7-11,13H,5-6H2,1-4H3,(H,22,23)(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONVOSYZUNIUAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.